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molecular formula C9H7IN2O2 B8561807 3-(2-Iodophenyl)imidazolidine-2,4-dione

3-(2-Iodophenyl)imidazolidine-2,4-dione

Cat. No. B8561807
M. Wt: 302.07 g/mol
InChI Key: HLBSWPKKCADKMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07144908B2

Procedure details

A solution of ethyl N-{[(2-iodophenyl)amino]carbonyl}glycinate (6 g) in MeOH was treated with aqueous NaOH (2M, 17.5 ml) and stirred under nitrogen for 0.5 h at 20° C. The reaction mixture was quenched by adding aqueous 2M HCl (20 ml) and water. The white solid obtained was collected by filtration and then was dissolved in dioxane (30 ml) and treated with p-toluenesulfonic acid (750 mg). The mixture was heated and stirred at 100° C. for 16 h. The solvent was removed under reduced pressure, the residue was diluted in EtOAc and washed with water, brine and dried (MgSO4). The solvent was removed under reduced pressure and the residue was purified by chromatography on Biotage (40 g) eluting with dichloromethane:EtOAc (95:5 to 85:15) to give the title compound (1.68 g). LCMS RT=2.07 min.
Name
ethyl N-{[(2-iodophenyl)amino]carbonyl}glycinate
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
17.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH:8][C:9]([NH:11][CH2:12][C:13]([O:15]CC)=O)=[O:10].[OH-].[Na+]>CO>[I:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[C:13](=[O:15])[CH2:12][NH:11][C:9]1=[O:10] |f:1.2|

Inputs

Step One
Name
ethyl N-{[(2-iodophenyl)amino]carbonyl}glycinate
Quantity
6 g
Type
reactant
Smiles
IC1=C(C=CC=C1)NC(=O)NCC(=O)OCC
Name
Quantity
17.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
stirred under nitrogen for 0.5 h at 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched
ADDITION
Type
ADDITION
Details
by adding aqueous 2M HCl (20 ml) and water
CUSTOM
Type
CUSTOM
Details
The white solid obtained
FILTRATION
Type
FILTRATION
Details
was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in dioxane (30 ml)
ADDITION
Type
ADDITION
Details
treated with p-toluenesulfonic acid (750 mg)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
STIRRING
Type
STIRRING
Details
stirred at 100° C. for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted in EtOAc
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on Biotage (40 g)
WASH
Type
WASH
Details
eluting with dichloromethane:EtOAc (95:5 to 85:15)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
IC1=C(C=CC=C1)N1C(NCC1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.68 g
YIELD: CALCULATEDPERCENTYIELD 32.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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